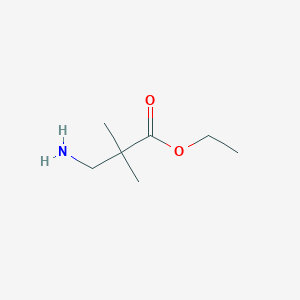

Ethyl 3-amino-2,2-dimethylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKWAKCJLTYPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329585 | |

| Record name | ethyl 3-amino-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59193-77-0 | |

| Record name | ethyl 3-amino-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of Ethyl 3-amino-2,2-dimethylpropanoate?

An In-Depth Technical Guide to Ethyl 3-amino-2,2-dimethylpropanoate

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a functionalized amino acid ester that serves as a valuable and versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, which combines a primary amine, a sterically hindered quaternary carbon center, and an ethyl ester, offers a unique combination of reactivity and stability. The primary amino group provides a nucleophilic site for a wide range of derivatizations, while the gem-dimethyl group imparts conformational rigidity and increased metabolic stability to the resulting molecules—a highly desirable trait in drug design. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications of this important chemical building block.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification protocols, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 59193-77-0 | [1][2] |

| Molecular Formula | C₇H₁₅NO₂ | [1][2] |

| Molecular Weight | 145.20 g/mol | [1][2] |

| Boiling Point | 192.3 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 63.7 ± 20.1 °C | [3] |

| SMILES | CCOC(=O)C(C)(C)CN | [1] |

| InChIKey | RYKWAKCJLTYPCV-UHFFFAOYSA-N | [1] |

| LogP (computed) | 0.83 | [3] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 4 | [1] |

Synthesis Methodology: Catalytic Hydrogenation

A robust and widely applicable method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, ethyl 2,2-dimethyl-3-nitropropanoate. This method is highly efficient and is a standard transformation in organic synthesis for the reduction of nitro groups to primary amines.[4]

Conceptual Workflow: From Nitroalkane to Amino Ester

The synthesis is predicated on the reduction of a nitro group to a primary amine using molecular hydrogen in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).

Caption: General workflow for the synthesis via catalytic hydrogenation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the catalytic reduction of a nitro compound to a primary amine.[5]

Materials:

-

Ethyl 2,2-dimethyl-3-nitropropanoate

-

Palladium on Carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Celite®

-

Parr Hydrogenation Apparatus or similar pressure reactor

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: To the hydrogenation vessel, add a solution of ethyl 2,2-dimethyl-3-nitropropanoate (1.0 eq) dissolved in a suitable volume of anhydrous ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol% relative to the substrate) to the solution. Note: Pd/C can be pyrophoric and should be handled with care, preferably under a nitrogen atmosphere or as a slurry in the solvent.

-

Hydrogenation: Seal the reaction vessel. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen gas (e.g., to 50 psi or as specified by similar procedures) and begin vigorous stirring.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure all product is recovered.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude oil is the desired product, this compound, which can be purified further by distillation or chromatography if necessary.

Scientific Rationale:

-

Catalyst Choice: Palladium on carbon is a highly effective and reusable catalyst for the reduction of nitro groups. It provides a high surface area for the reaction to occur.[5]

-

Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and effectively dissolves both the starting material and the product.

-

Pressure: The use of pressurized hydrogen increases the concentration of the reducing agent in the solution, thereby accelerating the reaction rate.

-

Safety: Purging the vessel with an inert gas before and after the reaction is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl Group (CH₃): A triplet around δ 1.2 ppm (3H), coupled to the adjacent CH₂ group.

-

Ethyl Group (CH₂): A quartet around δ 4.1 ppm (2H), coupled to the adjacent CH₃ group.

-

Gem-Dimethyl Group (C(CH₃)₂): A singlet around δ 1.1-1.3 ppm (6H), as these protons have no adjacent protons to couple with.

-

Methylene Group (CH₂N): A singlet around δ 2.7-2.9 ppm (2H). This signal is a singlet because the adjacent carbon is quaternary.

-

Amine Group (NH₂): A broad singlet that can appear over a wide range (typically δ 1.5-3.0 ppm), the chemical shift of which is dependent on concentration and solvent. This peak may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ester Carbonyl (C=O): A signal in the downfield region, typically around δ 175-178 ppm.

-

Ethyl Group (OCH₂): A signal around δ 60-62 ppm.

-

Ethyl Group (CH₃): A signal in the upfield region, around δ 14 ppm.

-

Quaternary Carbon (C(CH₃)₂): A signal around δ 40-45 ppm.

-

Gem-Dimethyl Carbons (C(CH₃)₂): A signal around δ 22-25 ppm.

-

Methylene Carbon (CH₂N): A signal around δ 48-52 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: Two characteristic sharp peaks for the primary amine will appear in the range of 3300-3400 cm⁻¹.

-

C-H Stretch: Signals just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group will be prominent around 1730-1740 cm⁻¹.

-

N-H Bend: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.

-

C-O Stretch: A signal for the ester C-O bond will appear in the 1150-1250 cm⁻¹ region.

-

Chemical Reactivity and Applications in Drug Development

This compound is a bifunctional molecule whose reactivity is dominated by its primary amine and ester moieties.

-

Reactivity of the Amino Group: The primary amine is nucleophilic and can readily undergo reactions such as acylation to form amides, alkylation, and reductive amination. This functional handle is often the key site for coupling the molecule to other fragments in a larger synthetic scheme.

-

Reactivity of the Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to an amide via aminolysis, although this often requires harsh conditions or activation.

Case Study: The 3-Amino-2,2-dimethylpropanoyl Scaffold in the Synthesis of Aliskiren

While this compound itself is not directly cited in major syntheses of the antihypertensive drug Aliskiren, its corresponding amide, 3-amino-2,2-dimethylpropanamide , is a crucial, commercially significant building block.[8][9] The synthesis of Aliskiren provides an excellent case study on the strategic importance of the 3-amino-2,2-dimethylpropanoyl scaffold in constructing complex active pharmaceutical ingredients (APIs).

In a key step of the Aliskiren synthesis, a lactone intermediate undergoes nucleophilic ring-opening via aminolysis with 3-amino-2,2-dimethylpropanamide.[9] This step introduces the terminal amide fragment of the final drug molecule. The gem-dimethyl group on this fragment serves to create a specific three-dimensional conformation that enhances binding to the active site of its biological target, the enzyme renin.[10]

Caption: Role of the 3-amino-2,2-dimethylpropanoyl scaffold in Aliskiren synthesis.

This example highlights the value of the core structure provided by this compound. The ester can be seen as a protected or precursor form of the carboxylic acid, which could be activated and coupled to form amides, or it could be used in syntheses where an ester is the desired functionality.

Safety and Handling

This compound should be handled in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as a hazardous substance with the following GHS classifications:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate characterized by its primary amine, ester functionality, and a sterically demanding gem-dimethyl group. While its direct application in marketed drugs is not as prominently documented as its amide analogue, its structural motifs are highly relevant to modern drug discovery. The principles of its synthesis via catalytic hydrogenation are well-established, and its reactivity is predictable, making it a reliable tool for medicinal chemists. The insights provided in this guide underscore its potential as a key building block for the creation of novel, metabolically stable, and conformationally defined pharmaceutical agents.

References

Sources

- 1. This compound | C7H15NO2 | CID 421529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS#:59193-77-0 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. eoinobrien.org [eoinobrien.org]

An In-depth Technical Guide to Ethyl 3-amino-2,2-dimethylpropanoate: Structure, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-amino-2,2-dimethylpropanoate (CAS No. 59193-77-0), a versatile bifunctional molecule of significant interest in synthetic chemistry. We delve into its core structural attributes, physicochemical properties, and a validated synthetic pathway. The cornerstone of this guide is a detailed exposition of its spectroscopic characterization, offering researchers a definitive reference for structural confirmation via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we explore its applications as a crucial building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.

Introduction: A Versatile Synthetic Building Block

This compound is a non-proteinogenic β-amino acid ester. Its structure is distinguished by a primary amine and an ethyl ester functionality, separated by a sterically hindered quaternary carbon center. This unique arrangement, featuring a gem-dimethyl group adjacent to the ester carbonyl, imparts specific conformational constraints and reactivity patterns. These characteristics make it a valuable intermediate in organic synthesis.

The presence of two reactive handles—the nucleophilic amine and the electrophilic ester—allows for orthogonal chemical modifications, providing a gateway to a diverse range of more complex molecular architectures. Consequently, it is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where its scaffold contributes to the final product's biological activity and properties.[1]

Chemical Identity and Physicochemical Properties

The fundamental identity and key physical properties of this compound are summarized below. These data are essential for its handling, reaction setup, and purification.

Molecular Structure

The structure features an ethyl ester group and an aminomethyl group attached to a central quaternary carbon, which is also substituted with two methyl groups.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties for easy reference.

| Property | Value | Source(s) |

| CAS Number | 59193-77-0 | [2][3] |

| Molecular Formula | C₇H₁₅NO₂ | [2] |

| Molecular Weight | 145.20 g/mol | [1][2] |

| Boiling Point | 192.3 ± 23.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 63.7 ± 20.1 °C | [4] |

| LogP | 0.83 | [4] |

| Refractive Index | 1.439 | [4] |

| Storage | Store at 2-8°C, sealed and dry | [2] |

Synthesis and Purification

A reliable and common method for synthesizing this compound involves the reduction of a nitrile precursor, specifically Ethyl 2-cyano-2-methylpropanoate. This pathway is advantageous due to the commercial availability of the starting material and the high efficiency of nitrile reduction reactions.

Rationale for Method Selection: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the preferred method due to its clean nature, high yields, and avoidance of stoichiometric metal hydride reagents, which can complicate workup. Raney Nickel is a cost-effective and highly active catalyst for this purpose. The reaction is typically performed in an alcoholic solvent like ethanol, which is compatible with the product's ester functionality.

Synthetic Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: Charge a pressure-resistant hydrogenation vessel with Ethyl 2-cyano-2-methylpropanoate (1.0 eq) and anhydrous ethanol to create an approximately 0.5 M solution.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight, as a slurry in ethanol).

-

Hydrogenation: Seal the vessel. Purge the system several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction mixture to 50-60°C.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS or TLC) to confirm the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

-

Workup: Once complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel filter cake is pyrophoric and should be kept wet with water and disposed of appropriately.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Spectroscopic Characterization and Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data are predictive, based on the known structure and spectroscopic principles, and serve as a benchmark for characterization.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is highly informative due to the molecule's asymmetry and distinct chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~ 2.75 | Singlet (s) | 2H | -CH₂ -NH₂ | Methylene protons adjacent to the amine. Appears as a singlet due to the lack of adjacent protons on the quaternary C2. |

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

| ~ 1.15 | Singlet (s) | 6H | C(CH₃ )₂ | Protons of the two equivalent gem-dimethyl groups. Appears as a singlet as there are no adjacent protons. |

| ~ 1.10 (variable) | Broad Singlet (br s) | 2H | -CH₂-NH₂ | Amine protons. The chemical shift is variable and can exchange with D₂O. The signal is often broad. |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum is expected to show 6 distinct signals, corresponding to the 7 carbon atoms in their unique chemical environments.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 176 | C =O | Ester carbonyl carbon, typically found in this downfield region. |

| ~ 60 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~ 50 | -CH₂ -NH₂ | Methylene carbon attached to the nitrogen atom. |

| ~ 42 | -C (CH₃)₂ | Quaternary carbon (C2), a distinctive feature of the molecule.[5] |

| ~ 25 | -C(CH₃ )₂ | The two equivalent methyl carbons of the gem-dimethyl group.[5] |

| ~ 14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3380 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2970 - 2850 | C-H Stretch (sp³) | Aliphatic C-H |

| 1735 - 1720 | C=O Stretch | Ester Carbonyl |

| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1250 - 1150 | C-O Stretch (ester) | Ester C-O |

| 1100 - 1000 | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight of the compound [C₇H₁₅NO₂]⁺.[2]

-

Key Fragments:

-

m/z = 130: Loss of a methyl group (•CH₃).

-

m/z = 116: Loss of an ethyl group (•CH₂CH₃).

-

m/z = 100: Loss of the ethoxy group (•OCH₂CH₃), a common fragmentation for ethyl esters.

-

m/z = 88: Alpha-cleavage resulting in the [CH₂(NH₂)]⁺ and [C(CH₃)₂COOEt]⁺ fragments. The more stable carbocation would be observed.

-

m/z = 72: McLafferty rearrangement is possible if the geometry allows.

-

m/z = 44: A fragment corresponding to [CH₂=C(CH₃)₂]⁺ after rearrangement and cleavage.

-

m/z = 30: A common fragment for primary amines, [CH₂=NH₂]⁺.

-

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for constructing more elaborate molecules.[1]

-

Pharmaceutical Synthesis: The bifunctional nature of the molecule allows it to be incorporated into larger scaffolds. The amine can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. This flexibility is highly valued in medicinal chemistry for generating libraries of compounds for screening. The gem-dimethyl group can serve as a conformational lock or a metabolically stable isostere for other groups.

-

Prodrug Development: Amino acid esters are frequently used as moieties in prodrug design to enhance properties like solubility or cell permeability via amino acid transporters.[6] The structure of this compound could be adapted for such strategies.

-

Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on building blocks that allow for systematic structural modification to optimize activity and selectivity.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

GHS Hazard Classification: The compound is classified as hazardous.[2]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7] Avoid inhalation of vapors and contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[2]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a structurally unique and synthetically valuable building block. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable component in multi-step syntheses. The detailed characterization data and synthetic protocol provided in this guide offer researchers a solid foundation for utilizing this compound effectively and safely in their work, particularly in the fields of medicinal chemistry and materials science.

References

-

MySkinRecipes. This compound. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. [Link]

-

Chemical-Suppliers. Ethyl 3-amino-2,2-dimethyl-propanoate | CAS 59193-77-0. [Link]

-

Chemsrc. This compound | CAS#:59193-77-0. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Green Chemistry. [Link]

-

PubChem - NIH. Ethyl 3-amino-2-phenylpropanoate | C11H15NO2 | CID 343704. [Link]

-

ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. [Link]

-

NIST/TRC Web Thermo Tables. ethyl 2,2-dimethylpropanoate. [Link]

-

ChemSynthesis. ethyl 3-phenylpropanoate. [Link]

-

Capot Chemical Co., Ltd. MSDS of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate. [Link]

-

Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of N-methylethanamine. [Link]

-

Organic Syntheses Procedure. ethyl 3,3-diethoxypropanoate. [Link]

- Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)

-

MDPI. Amino Acids in the Development of Prodrugs. [Link]

-

ResearchGate. IR spectra of ethyl propanoate. [Link]

-

PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

-

NIST WebBook. Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester. [Link]

-

NIH. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

The Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

-

Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

NIST WebBook. 2-Propenoic acid, 2-(dimethylamino)ethyl ester. [Link]

- Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl 3-amino-2,2-dimethyl-propanoate | CAS 59193-77-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | CAS#:59193-77-0 | Chemsrc [chemsrc.com]

- 5. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Ethyl-2-Furoic Acid (CAS No. 56311-37-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-furoic acid, a substituted furan carboxylic acid, is a molecule of growing interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. While the broader class of furoic acid derivatives has established roles in various industrial and pharmaceutical applications, the specific properties and potential of the 5-ethyl analog are the focus of ongoing research. This technical guide provides a comprehensive overview of 5-ethyl-2-furoic acid, consolidating current knowledge on its chemical characteristics, synthesis, biological significance, and analytical methodologies.

Chemical Identity and Physicochemical Properties

5-Ethyl-2-furoic acid is a white to off-white solid. Its core structure consists of a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, with a carboxylic acid group at the 2-position and an ethyl group at the 5-position.

| Property | Value | Reference |

| CAS Number | 56311-37-6 | |

| Molecular Formula | C₇H₈O₃ | |

| Molecular Weight | 140.14 g/mol | |

| Melting Point | 92-93 °C | |

| Boiling Point | 254 °C | |

| Density | 1.191 g/cm³ | |

| Flash Point | 108 °C | |

| pKa | 3.38 ± 0.10 (Predicted) |

Synthesis of 5-Ethyl-2-Furoic Acid

The synthesis of 5-ethyl-2-furoic acid can be achieved through various organic chemistry methodologies. A common approach involves the modification of more readily available furan precursors. While a single, standardized protocol is not universally established, a general synthetic strategy can be outlined based on established reactions for furoic acid derivatives.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 5-Ethyl-2-Furoic Acid.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Friedel-Crafts Acylation of Furan

-

To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride dropwise.

-

After the addition is complete, add furan slowly while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-propionylfuran.

Step 2: Clemmensen Reduction of 2-Propionylfuran

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

-

Add the amalgamated zinc to a flask containing concentrated hydrochloric acid.

-

Add the crude 2-propionylfuran to the flask and reflux the mixture for several hours.

-

After cooling, extract the mixture with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-ethylfuran.

Step 3: Vilsmeier-Haack Formylation of 2-Ethylfuran

-

To a stirred solution of dimethylformamide (DMF) at 0 °C, add phosphorus oxychloride dropwise.

-

After the addition, add 2-ethylfuran slowly while maintaining the temperature.

-

Heat the reaction mixture and stir for several hours.

-

Cool the mixture and pour it into a stirred solution of sodium acetate in water.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain 5-ethyl-2-furfural.

Step 4: Oxidation of 5-Ethyl-2-furfural

-

Dissolve 5-ethyl-2-furfural in a suitable solvent.

-

Add an oxidizing agent, such as potassium permanganate solution, dropwise while monitoring the reaction temperature.

-

After the reaction is complete (indicated by a color change), filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 5-ethyl-2-furoic acid.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Biological Activity and Potential Mechanism of Action

While specific studies on the biological activity of 5-ethyl-2-furoic acid are limited, the broader class of furoic acid derivatives has demonstrated a range of pharmacological effects, including antimicrobial and antitubercular activities.[1] It is hypothesized that the furan ring can act as a bioisostere for other aromatic systems, allowing these molecules to interact with biological targets.

One potential mechanism of action for furoic acid derivatives, particularly in the context of antitubercular activity, involves the inhibition of enzymes essential for bacterial survival. For instance, some 5-substituted-2-furoic acids have been investigated as inhibitors of enzymes involved in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

Postulated Mechanism of Action in Mycobacteria

Caption: Postulated mechanism of action for 5-Ethyl-2-Furoic Acid as an antimicrobial agent.

Applications in Research and Drug Development

5-Ethyl-2-furoic acid serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Its structural features, including the aromatic furan ring and the carboxylic acid handle, allow for a variety of chemical modifications to explore structure-activity relationships (SAR).

Potential areas of application include:

-

Antitubercular Agents: As an analog of other biologically active 5-substituted furoic acids, it is a candidate for the development of new anti-mycobacterial drugs.[1]

-

Antimicrobial Agents: The furan scaffold is present in a number of antimicrobial compounds, and derivatives of 5-ethyl-2-furoic acid could be explored for their activity against a range of pathogens.

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key interacting group with the active sites of various enzymes, making it a suitable starting point for the design of specific enzyme inhibitors.

Analytical Methods

The characterization and quantification of 5-ethyl-2-furoic acid rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the furan ring protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the four carbons of the furan ring, and the two carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of 5-ethyl-2-furoic acid (140.14 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Fragmentation patterns can also be analyzed to provide structural information.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of 5-ethyl-2-furoic acid.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the furan ring (typically around 250-280 nm) is appropriate.

Safety and Handling

5-Ethyl-2-furoic acid should be handled with care in a laboratory setting. It is classified as an irritant.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash with soap and water.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

-

Conclusion

5-Ethyl-2-furoic acid is a promising chemical entity with potential applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical properties, synthesis, potential biological activities, and analytical methods. As research in this area continues, a deeper understanding of its mechanism of action and therapeutic potential is anticipated, paving the way for the development of novel therapeutic agents.

References

-

MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

- Masamune, T., Ono, M., & Matsue, H. (1975). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 48(2), 491-496.

Sources

Physical and chemical properties of Ethyl 3-amino-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 3-amino-2,2-dimethylpropanoate, a synthetically valuable β-amino ester, is a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its structural architecture, featuring a primary amine, an ester functional group, and a sterically demanding gem-dimethyl moiety, imparts a unique combination of reactivity and conformational rigidity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its handling and synthesis, and an exploration of its current and potential applications in drug discovery and development. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively utilize this versatile building block in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. This section details the key physical and chemical characteristics of this compound.

General and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] The presence of both a basic amino group and a polar ester group within the same molecule suggests a degree of polarity and the potential for hydrogen bonding, which influences its solubility characteristics.[2] The gem-dimethyl group introduces steric hindrance around the α-carbon, which can impact its reactivity and conformational flexibility.

A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₂ | [3] |

| Molecular Weight | 145.20 g/mol | [3] |

| CAS Number | 59193-77-0 | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 192.3 ± 23.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 63.7 ± 20.1 °C | [1] |

| LogP (octanol/water) | 0.83 (Predicted) | [1] |

| Refractive Index | 1.439 (Predicted) | [1] |

Note: Some of the listed physical properties are predicted values from chemical databases and should be considered as estimates. Experimental verification is recommended for precise applications.

Solubility Profile

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of a molecule. Although dedicated, published spectra for this compound are scarce, the expected spectral features can be predicted based on its structure and comparison with analogous compounds.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. Key expected signals include:

-

A triplet for the methyl protons of the ethyl group (~1.2 ppm).

-

A quartet for the methylene protons of the ethyl group (~4.1 ppm).

-

A singlet for the six protons of the gem-dimethyl group (~1.1 ppm).

-

A singlet for the two protons of the aminomethyl group (-CH₂-NH₂) (~2.7 ppm).

-

A broad singlet for the two protons of the primary amine (-NH₂), the chemical shift of which will be concentration and solvent dependent.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The expected chemical shifts are:

-

Signals for the ethyl group carbons: methyl (~14 ppm) and methylene (~60 ppm).

-

A signal for the quaternary carbon of the gem-dimethyl group (~40 ppm).

-

A signal for the two equivalent methyl carbons of the gem-dimethyl group (~25 ppm).

-

A signal for the aminomethyl carbon (~45 ppm).

-

A signal for the carbonyl carbon of the ester group (~175 ppm).

-

1.3.2. Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups. Characteristic absorption bands are expected at:

-

N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretching: A strong absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.

-

N-H bending: A band around 1600 cm⁻¹.

-

C-N stretching: A band in the region of 1000-1200 cm⁻¹.

-

C-O stretching: Bands in the region of 1100-1300 cm⁻¹ for the ester C-O bonds.

1.3.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 145. Common fragmentation pathways for β-amino esters may involve cleavage of the Cα-Cβ bond, loss of the ethoxy group from the ester, and fragmentation of the alkyl chain.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its primary amine and ester functionalities.

Basicity

The lone pair of electrons on the nitrogen atom of the primary amine confers basic properties to the molecule. It can react with acids to form the corresponding ammonium salts.

Nucleophilicity and N-Acylation

The primary amine is a good nucleophile and can readily participate in reactions with electrophiles. A particularly important reaction in the context of drug development is N-acylation. This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide bond. The steric hindrance from the adjacent gem-dimethyl group might influence the rate of this reaction compared to less hindered primary amines.

Experimental Workflow: N-Acylation

Caption: General workflow for the N-acylation of this compound.

Protocol: General Procedure for N-Acylation

-

Dissolve this compound (1 equivalent) and a suitable base, such as triethylamine (1.1 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

-

Upon completion, wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Ester Hydrolysis

The ester functionality can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-amino-2,2-dimethylpropanoic acid, and ethanol.[5][6]

-

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[6]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is usually performed by treating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, often with heating.[5]

Reaction Scheme: Ester Hydrolysis

Caption: Acid and base-catalyzed hydrolysis of this compound.

Stability

This compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7] Under recommended storage conditions, it is expected to be stable.[7] However, prolonged exposure to moisture can lead to hydrolysis of the ester group.

Synthesis and Purification

A reliable and efficient synthesis of this compound is crucial for its accessibility in research. While several methods can be envisioned for the synthesis of β-amino esters, a common approach involves the reduction of a corresponding β-nitro ester or the conjugate addition of an amine to an α,β-unsaturated ester. A plausible synthetic route is the catalytic hydrogenation of ethyl 2,2-dimethyl-3-nitropropanoate.

Synthetic Pathway

Caption: A potential synthetic route to this compound via catalytic hydrogenation.

Protocol: Illustrative Synthesis via Catalytic Hydrogenation [8]

-

To a solution of ethyl 2,2-dimethyl-3-nitropropanoate in a suitable solvent such as ethanol, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically ranging from atmospheric pressure to several atmospheres).

-

Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases (the reaction progress can be monitored by TLC or GC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure compound.

Note: This is a generalized protocol based on common procedures for the reduction of nitro compounds.[8] Specific reaction conditions may need to be optimized for this particular substrate.

Applications in Drug Discovery and Development

β-Amino acids and their ester derivatives are valuable building blocks in medicinal chemistry due to their ability to serve as mimics of natural α-amino acids, enabling the synthesis of peptidomimetics with enhanced stability and unique conformational properties. The incorporation of a gem-dimethyl group can further confer advantageous properties to a drug candidate.

Role as a Peptidomimetic Building Block

The primary amine and carboxylic acid precursor (obtained after hydrolysis) of this compound allow for its incorporation into peptide chains. The resulting β-peptides often exhibit increased resistance to enzymatic degradation compared to their natural α-peptide counterparts.

Influence of the Gem-Dimethyl Group

The gem-dimethyl group can provide several benefits in drug design:

-

Conformational Rigidity: The steric bulk of the two methyl groups can restrict the rotational freedom of the molecular backbone, leading to a more defined conformation. This can be advantageous for optimizing the binding of a molecule to its biological target.

-

Metabolic Stability: The presence of the gem-dimethyl group can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

Lipophilicity Modulation: The addition of the two methyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific examples of marketed drugs containing the this compound scaffold are not readily found in the public domain, its structural motifs are present in various biologically active compounds and are actively explored in drug discovery programs. For instance, β-amino esters are key components in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and do not ingest. In case of contact, wash the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its unique combination of a primary amine, an ester, and a gem-dimethyl group offers a range of opportunities for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective utilization in the laboratory. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

-

MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

- Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (2012). ethyl 2,2-dimethylpropanoate. Retrieved from [Link]

-

Farmacia Journal. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:59193-77-0. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate. Retrieved from [Link]

-

ResearchGate. (2025). Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Beilstein Journals. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. Retrieved from [Link]

-

MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpentanoate. Retrieved from [Link]

-

Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. Retrieved from [Link]

-

HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0250782). Retrieved from [Link]

-

PubMed Central. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Retrieved from [Link]

-

ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

Sources

- 1. This compound | CAS#:59193-77-0 | Chemsrc [chemsrc.com]

- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 3. This compound | C7H15NO2 | CID 421529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [guidechem.com]

- 8. mdpi.com [mdpi.com]

Decoding Molecular Architecture: A Technical Guide to the SMILES Notation of Ethyl 3-amino-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Simplified Molecular Input Line Entry System (SMILES) is a critical tool in modern computational chemistry and drug discovery, providing a human-readable and machine-interpretable representation of chemical structures. This guide offers an in-depth technical breakdown of the SMILES notation for Ethyl 3-amino-2,2-dimethylpropanoate, a key building block in pharmaceutical synthesis. By dissecting its canonical SMILES string, this document aims to provide researchers and scientists with a foundational understanding of SMILES principles, enabling more effective utilization of chemical databases and computational modeling tools in their work.

Introduction: The Significance of a Linear Code for Molecular Identity

In the landscape of drug development and chemical research, the unambiguous representation of molecular structures is paramount. While 2D and 3D models are visually intuitive, they are not readily processed by computer algorithms for large-scale data analysis and virtual screening. The SMILES notation addresses this challenge by converting complex molecular graphs into linear strings of ASCII characters.[1] This allows for efficient storage, retrieval, and searching of chemical information in databases such as PubChem and ChemScene.[2][3]

This compound (CAS No. 59193-77-0) serves as a pertinent example for understanding SMILES notation due to its combination of common functional groups: an ester, an amine, and a quaternary carbon center.[3][4] Its structural motifs are prevalent in a wide array of pharmaceutical compounds, making a thorough understanding of its SMILES representation broadly applicable. Amino acid derivatives, in general, are fundamental in drug development, often utilized as precursors or key components in the synthesis of novel therapeutics.[5][6] The ability to accurately represent and search for such molecules using SMILES is a core competency for any professional in the field.

Deconstructing the SMILES of this compound

The canonical SMILES for this compound is CCOC(=O)C(C)(C)CN .[2][3] To comprehend this notation, we will dissect it segment by segment, correlating each part with the molecule's two-dimensional structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | [2] |

| Molecular Weight | 145.20 g/mol | [2] |

| CAS Number | 59193-77-0 | [3] |

| Canonical SMILES | CCOC(=O)C(C)(C)CN | [2][3] |

The Ethyl Ester Group: CCOC(=O)

The SMILES string begins with the ethyl group of the ester.

-

CC : This represents the two carbon atoms of the ethyl group, connected by an implicit single bond. In SMILES, single bonds are the default and are typically not explicitly written.[7][8]

-

O : This oxygen atom is single-bonded to the second carbon of the ethyl group.

-

C(=O) : This segment describes the carbonyl group of the ester. The carbon atom is double-bonded to an oxygen atom, indicated by =O. The parentheses are used to denote a branch from the main chain.[1][9]

The Quaternary Carbon Center: C(C)(C)

Following the carbonyl group is the central quaternary carbon atom.

-

C : This is the alpha-carbon, which is bonded to the carbonyl carbon.

-

(C)(C) : The two methyl groups attached to the alpha-carbon are represented as two separate branches, each enclosed in parentheses.[1][9] This clearly defines the 2,2-dimethyl substitution.

The Aminomethyl Group: CN

The final part of the SMILES string represents the aminomethyl group.

-

C : This carbon atom is attached to the quaternary center.

-

N : The terminal nitrogen atom of the primary amine group is single-bonded to the preceding carbon. The implicit hydrogens attached to the nitrogen are assumed to satisfy its valence.[10]

The following DOT script visualizes the logical breakdown of the SMILES string.

Experimental Protocol: SMILES Generation and Validation

The generation and validation of a SMILES string is a fundamental workflow in cheminformatics. This protocol outlines the steps to convert a chemical structure into its canonical SMILES representation and verify its correctness.

Objective: To generate the canonical SMILES for this compound and validate it using public chemical databases.

Materials:

-

A computer with internet access.

-

Chemical drawing software (e.g., ChemDraw, MarvinSketch, or a free online tool).

-

Access to online chemical databases such as PubChem or ChemScene.

Methodology:

-

Structure Drawing:

-

Open the chemical drawing software.

-

Draw the structure of this compound. Ensure all atoms and bonds are correctly represented: an ethyl group attached to an ester oxygen, a carbonyl group, a central carbon with two methyl substituents, and an adjacent carbon bonded to a primary amine.

-

-

SMILES Generation:

-

Most chemical drawing software has a built-in function to generate SMILES. Locate this feature (e.g., "Edit" > "Copy As" > "SMILES" or a similar menu option).

-

The software will algorithmically generate a SMILES string. For this compound, a possible generated (non-canonical) SMILES could be NCC(C)(C)C(=O)OCC.

-

-

Canonicalization:

-

The generated SMILES is not guaranteed to be the canonical form, which is a unique representation. Canonicalization algorithms process a given SMILES to produce a single, standardized output.

-

Many online tools and chemical databases will automatically canonicalize a SMILES string upon input.

-

-

Validation:

-

Navigate to a reputable chemical database like PubChem ([Link]).

-

Use the search bar and input the generated SMILES string.

-

The database should return the compound page for this compound.

-

On the compound page, locate the "Canonical SMILES" field and verify that it matches the expected CCOC(=O)C(C)(C)CN.[3]

-

Cross-reference with another database, such as ChemScene, to ensure consistency.[2]

-

The following diagram illustrates this validation workflow.

Conclusion: The Practical Utility in Drug Development

A firm grasp of SMILES notation is indispensable for professionals in drug development. For a molecule like this compound, its SMILES string is not merely a textual representation but a key that unlocks a wealth of information in chemical and biological databases. Researchers can leverage this notation to:

-

Perform substructure and similarity searches to identify related compounds with potential biological activity.

-

Create virtual libraries of derivatives for in silico screening and lead optimization.

-

Interface with molecular modeling software for docking studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

-

Ensure data integrity and interoperability when collaborating with other research groups or submitting data to regulatory agencies.

As the complexity of drug molecules continues to grow, the foundational principles of SMILES will remain a cornerstone of efficient and effective cheminformatics, enabling the accelerated discovery and development of novel therapeutics.

References

-

PubChem. (n.d.). Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpentanoate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). SMILES Tutorial. EPA Archive. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Simplified Molecular Input Line Entry System. Retrieved from [Link]

-

Fura, S. O., & Ferreira, M. J. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(15), 2820. Retrieved from [Link]

-

Zymvol. (2024, February 22). How to write a reaction in SMILES format. Retrieved from [Link]

-

thatbiochemistryguy. (2021, June 9). Tutorial to SMILES and canonical SMILES explained with examples. Medium. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI). Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

PubChem. (n.d.). Ethyl 3-amino-2-phenylpropanoate. Retrieved from [Link]

-

Soloshonok, V. A., & O'Hagan, D. (2021). New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. Chirality, 33(12), 827-865. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). ethyl 2,2-dimethylpropanoate. NIST/TRC Web Thermo Tables. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-hydroxy-2-methylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(2-amino-3-methylanilino)propanoate. Retrieved from [Link]

Sources

- 1. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C7H15NO2 | CID 421529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:59193-77-0 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SMILES Tutorial | Research | US EPA [archive.epa.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. luis-vollmers.medium.com [luis-vollmers.medium.com]

- 10. How to write a reaction in SMILES format | Zymvol Reliable Enzyme Innovation [zymvol.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-amino-2,2-dimethylpropanoate

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-amino-2,2-dimethylpropanoate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into a detailed, peak-by-peak analysis, explaining the underlying principles of chemical shifts, spin-spin coupling, and integration, all grounded in the unique structural features of the molecule.

Introduction

This compound is a β-amino acid ester characterized by a quaternary carbon center at the α-position. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of a primary amine, an ethyl ester, and a gem-dimethyl group gives rise to a distinct and informative ¹H NMR spectrum. Accurate interpretation of this spectrum is paramount for confirming the successful synthesis of the compound and for identifying any potential impurities. This guide will provide a detailed walkthrough of the expected ¹H NMR spectrum, supported by data from analogous compounds and spectroscopic principles.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, we must first identify the non-equivalent proton environments within the molecule.

Figure 1: Molecular structure of this compound with proton environments labeled (a-f).

As illustrated in Figure 1, there are six distinct sets of protons:

-

Ha: The two protons of the methylene group (-CH₂-) adjacent to the primary amine.

-

Hb & Hc: The six protons of the two methyl groups (-CH₃) attached to the quaternary carbon.

-

Hd: The two protons of the primary amine (-NH₂).

-

He: The two protons of the methylene group (-OCH₂-) of the ethyl ester.

-

Hf: The three protons of the methyl group (-CH₃) of the ethyl ester.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following is a detailed interpretation of the expected ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃).

Signal A: Methylene Protons (-CH₂-N)

-

Predicted Chemical Shift (δ): ~2.42 ppm

-

Integration: 2H

-

Multiplicity: Singlet (s)

Rationale: These protons are on a carbon alpha to an electron-withdrawing amino group, which deshields them and shifts their signal downfield from a typical alkane C-H signal.[1] Data for the analogous compound, neopentylamine, shows the -CH₂- protons at approximately 2.415 ppm.[2] Since there are no adjacent protons, this signal is expected to be a singlet.

Signal B & C: Gem-Dimethyl Protons (-C(CH₃)₂)

-

Predicted Chemical Shift (δ): ~1.20 ppm

-

Integration: 6H

-

Multiplicity: Singlet (s)

Rationale: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bond. They are attached to a quaternary carbon and are relatively shielded, hence their upfield chemical shift. In the analogous compound, ethyl pivalate (ethyl 2,2-dimethylpropanoate), the corresponding methyl protons appear as a singlet at approximately 1.195 ppm.[3] The presence of the amino group at the 3-position is not expected to significantly alter this chemical shift. The absence of neighboring protons results in a singlet.

Signal D: Amine Protons (-NH₂)

-

Predicted Chemical Shift (δ): 1.0 - 2.5 ppm (variable)

-

Integration: 2H

-

Multiplicity: Broad singlet (br s)

Rationale: The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[4] This signal often appears as a broad singlet because of rapid proton exchange with other protic species (including other amine molecules), which averages out any potential coupling to adjacent protons. A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the -NH₂ protons will exchange with deuterium, causing the signal to disappear from the spectrum. In the spectrum of neopentylamine, a broad signal for the amine protons is observed around 1.30 ppm.[2]

Signal E: Methylene Ester Protons (-OCH₂-)

-

Predicted Chemical Shift (δ): ~4.11 ppm

-

Integration: 2H

-

Multiplicity: Quartet (q)

Rationale: These methylene protons are adjacent to the ester oxygen, which is strongly electron-withdrawing, causing a significant downfield shift. In ethyl pivalate, these protons appear as a quartet at approximately 4.112 ppm.[3] They are coupled to the three neighboring protons of the methyl group (Hf), and according to the n+1 rule (3+1=4), the signal is split into a quartet. The typical coupling constant (³JHH) for an ethyl group is around 7.1 Hz.[3]

Signal F: Methyl Ester Protons (-OCH₂CH₃)

-

Predicted Chemical Shift (δ): ~1.25 ppm

-

Integration: 3H

-

Multiplicity: Triplet (t)

Rationale: The terminal methyl protons of the ethyl group are in a typical alkyl environment and are therefore found in the upfield region of the spectrum. In ethyl pivalate, this signal is observed at approximately 1.247 ppm.[3] These protons are coupled to the two adjacent methylene protons (He), resulting in a triplet (2+1=3) with a coupling constant of about 7.1 Hz.[3]

Summary of Predicted ¹H NMR Data

| Signal Label | Proton Environment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) in Hz |

| A | -C(CH₃)₂CH₂ NH₂ | ~2.42 | 2H | Singlet (s) | - |

| B & C | -C(CH₃ )₂CH₂NH₂ | ~1.20 | 6H | Singlet (s) | - |

| D | -CH₂NH₂ | 1.0 - 2.5 | 2H | Broad Singlet (br s) | - |

| E | -OCH₂ CH₃ | ~4.11 | 2H | Quartet (q) | ~7.1 |

| F | -OCH₂CH₃ | ~1.25 | 3H | Triplet (t) | ~7.1 |

Experimental Protocol: Sample Preparation for ¹H NMR

To ensure high-quality, reproducible data, the following protocol for sample preparation is recommended:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Ensure the solvent is of high purity to avoid extraneous peaks.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is often included in commercially available deuterated solvents. Its signal is set to 0.00 ppm.[1]

-

D₂O Exchange (Optional but Recommended): To confirm the identity of the amine proton signal, acquire a spectrum, then add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad singlet will confirm its assignment to the -NH₂ protons.

Figure 2: A simplified workflow for preparing and analyzing an NMR sample with an optional D₂O exchange step.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and allows for the unambiguous confirmation of its structure. The key features to look for are two singlets corresponding to the gem-dimethyl and the adjacent methylene groups, a characteristic quartet and triplet for the ethyl ester moiety, and a broad, exchangeable singlet for the primary amine protons. By carefully analyzing the chemical shifts, integration values, and coupling patterns, researchers can confidently verify the identity and purity of this important β-amino acid derivative.

References

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University College London. Chemical shifts. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl 3-amino-2-phenylpropanoate | C11H15NO2 | CID 343704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H15NO2 | CID 421529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates [mdpi.com]

An In-Depth Technical Guide to the Key Infrared Spectral Peaks of Ethyl 3-amino-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that elucidates the presence and arrangement of functional groups. For the drug development professional, IR spectroscopy is an indispensable tool for structural confirmation, purity assessment, and monitoring of chemical transformations. This guide provides a detailed analysis of the expected key peaks in the IR spectrum of Ethyl 3-amino-2,2-dimethylpropanoate, a molecule of interest due to its bifunctional nature, incorporating both a primary amine and an ester moiety. While an experimental spectrum for this specific compound is not publicly available in common databases, a robust predictive analysis can be conducted based on the well-established characteristic absorption frequencies of its constituent functional groups.

Molecular Structure and Functional Group Analysis

To comprehend the IR spectrum of this compound, a foundational understanding of its molecular architecture is paramount.

Figure 1: Chemical structure of this compound.

The molecule possesses two key functional groups that will dominate its IR spectrum:

-

Primary Amine (-NH₂): This group is characterized by its N-H bonds, which give rise to distinct stretching and bending vibrations.

-

Ester (-COOCH₂CH₃): This group contains a carbonyl (C=O) bond and two C-O single bonds, each with characteristic vibrational frequencies.

Additionally, the presence of C-H bonds in the ethyl and dimethyl groups will contribute to the spectrum, although these are often more complex and less diagnostic than the primary functional group absorptions.

Predicted Key Peaks in the IR Spectrum

The following table summarizes the predicted key absorption peaks for this compound, their expected wavenumber ranges, and the corresponding vibrational modes.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400-3250 | N-H Asymmetric & Symmetric Stretching | Primary Amine | Medium |

| 2980-2850 | C-H Stretching | Alkyl (Ethyl & Dimethyl) | Medium to Strong |

| 1750-1735 | C=O Stretching | Ester | Strong |

| 1650-1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong |

| 1470-1450 | C-H Bending | Alkyl | Medium |

| 1390-1365 | C-H Bending (Umbrella) | Gem-dimethyl | Medium |

| 1250-1020 | C-O Stretching | Ester | Strong |

| 1250-1020 | C-N Stretching | Aliphatic Amine | Weak to Medium |

| 900-650 | N-H Wagging | Primary Amine | Broad, Medium |

Detailed Analysis of Key Spectral Regions

The N-H Stretching Region (3400-3250 cm⁻¹)

The presence of a primary amine is typically confirmed by the appearance of two distinct bands in this region.[1] These arise from the symmetric and asymmetric stretching vibrations of the two N-H bonds.

-

Asymmetric Stretch: Occurs at a higher frequency, involving the two hydrogen atoms moving in opposite phases.

-

Symmetric Stretch: Occurs at a lower frequency, with both hydrogen atoms moving in phase.

The observation of this doublet is a strong indicator of a primary amine. The bands are generally of medium intensity and are broader than C-H stretching bands but sharper than the O-H stretching bands of alcohols.

The C-H Stretching Region (2980-2850 cm⁻¹)

The ethyl and dimethyl groups of the molecule will exhibit C-H stretching vibrations in this region. While ubiquitous in organic molecules, the specific pattern can sometimes provide structural clues. One can expect to see multiple sharp peaks corresponding to the various types of C-H bonds present.

The Carbonyl (C=O) Stretching Region (1750-1735 cm⁻¹)

The C=O stretch of the ester group is one of the most intense and readily identifiable peaks in the entire IR spectrum.[2][3][4] For a saturated aliphatic ester like this compound, this peak is expected to appear in the range of 1750-1735 cm⁻¹.[2][5] The high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond. The exact position can be influenced by the electronic environment, but for a simple alkyl ester, it will be in this characteristic region.

The "Fingerprint" Region (< 1500 cm⁻¹)

This region of the IR spectrum is often complex, with numerous overlapping peaks arising from various bending and stretching vibrations. While challenging to interpret fully, it contains a wealth of structural information.

-

N-H Bending (1650-1580 cm⁻¹): Primary amines exhibit a characteristic N-H "scissoring" bending vibration in this range. This peak is typically medium to strong in intensity and can sometimes be mistaken for a C=C double bond, although its position and shape are usually distinct.[1]

-

C-H Bending (1470-1365 cm⁻¹): The bending vibrations of the methyl (CH₃) and methylene (CH₂) groups appear in this region. A notable feature for this compound would be the characteristic "umbrella" deformation of the gem-dimethyl group, which typically gives rise to two bands of medium intensity around 1385 cm⁻¹ and 1365 cm⁻¹.

-